molecular formula C14H13N3O B2825924 (Z)-2-Cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide CAS No. 849537-53-7

(Z)-2-Cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide

Cat. No. B2825924
CAS RN: 849537-53-7
M. Wt: 239.278
InChI Key: NKGLLMGLZFBXTJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Research on one-pot synthesis techniques has demonstrated the ability to create complex indole derivatives through sequential reactions, offering a pathway to synthesize compounds similar to "(Z)-2-Cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide" with potential applications in medicinal chemistry and materials science (Zhu, Sun, & Yan, 2014).

  • Lewis Acid-catalyzed reactions have been developed to construct spirocyclic indolines, demonstrating the versatility of enamides in synthesizing biologically relevant structures (Yamaoka et al., 2022).

  • The enantioselective alkylation of enamides has been described, highlighting the potential of such compounds in asymmetric synthesis, providing a foundation for the development of chiral molecules with high enantioselectivity (Guo et al., 2009).

  • Studies on isomerization of N-Allyl Amides to form Z-enamides indicate the chemical versatility of enamides and their derivatives in synthesizing geometrically defined structures, which are important in the development of drugs and agrochemicals (Trost, Cregg, & Quach, 2017).

  • The synthesis of novel indole-based hybrid oxadiazole scaffolds with potential as urease inhibitors showcases the application of indole derivatives in discovering new therapeutic agents, suggesting a potential research direction for compounds similar to "(Z)-2-Cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide" (Nazir et al., 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

(Z)-2-cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-2-9-4-3-5-12-11(8-17-13(9)12)6-10(7-15)14(16)18/h3-6,8,17H,2H2,1H3,(H2,16,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGLLMGLZFBXTJ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide

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